molecular formula C8H6ClF3N2OS B1349701 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide

Cat. No.: B1349701
M. Wt: 270.66 g/mol
InChI Key: GTMNBOUQXASZBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with appropriate thiol and amide reagents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]sulfanyl]acetamide include:

Uniqueness

The presence of both the sulfanylacetamide moiety and the trifluoromethyl group enhances its reactivity and potential biological activity .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3N2OS/c9-5-1-4(8(10,11)12)2-14-7(5)16-3-6(13)15/h1-2H,3H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMNBOUQXASZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)SCC(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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